molecular formula C12H11NO6 B1663136 Dimethyl 2-[(2-nitrophenyl)methylidene]propanedioate CAS No. 65974-52-9

Dimethyl 2-[(2-nitrophenyl)methylidene]propanedioate

Cat. No. B1663136
CAS RN: 65974-52-9
M. Wt: 265.22 g/mol
InChI Key: LKLMASCOTOBEMT-UHFFFAOYSA-N
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Patent
US06329389B1

Procedure details

A methanol (300 ml) solution of o-nitrobenzaldehyde (103.1 g), dimethylmalonate (90.1 g), acetic acid (1.2 ml) and piperidine (12 ml) was heated under reflux for 25 hours. The reaction mixture was concentrated. Water was added to the mixture, which was extracted with ethylacetate. The organic layer was washed with 1N hydrochloric acid, water, a saturated aqueous sodium hydrogencarbonate solution and a saturated aqueous sodium chloride solution, then dried and concentrated. The obtained crude crystals were washed with IPE to give the entitled compound (59.79 g). The mother liquor was further purified by silica gel column chromatography (eluent: ethyl acetate/hexane=1/2). The obtained crude crystals were recrystallized from ethyl acetate-hexane to give the entitled compound (34.13 g).
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
103.1 g
Type
reactant
Reaction Step One
Quantity
90.1 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][OH:2].[N+:3]([C:6]1[CH:13]=[CH:12][CH:11]=[CH:10][C:7]=1[CH:8]=O)([O-:5])=[O:4].C[C:15](C)([C:19]([O-:21])=[O:20])C([O-])=O.N1CCCC[CH2:24]1.[C:29](O)(=[O:31])C>>[N+:3]([C:6]1[CH:13]=[CH:12][CH:11]=[CH:10][C:7]=1[CH:8]=[C:15]([C:19]([O:21][CH3:24])=[O:20])[C:1]([O:31][CH3:29])=[O:2])([O-:5])=[O:4]

Inputs

Step One
Name
Quantity
300 mL
Type
reactant
Smiles
CO
Name
Quantity
103.1 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=O)C=CC=C1
Name
Quantity
90.1 g
Type
reactant
Smiles
CC(C(=O)[O-])(C(=O)[O-])C
Name
Quantity
12 mL
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
1.2 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 25 hours
Duration
25 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
ADDITION
Type
ADDITION
Details
Water was added to the mixture, which
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethylacetate
WASH
Type
WASH
Details
The organic layer was washed with 1N hydrochloric acid, water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated aqueous sodium hydrogencarbonate solution and a saturated aqueous sodium chloride solution, then dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The obtained crude crystals
WASH
Type
WASH
Details
were washed with IPE

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)C=C(C(=O)OC)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 59.79 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.